3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid
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Overview
Description
3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid can be synthesized through various methods. One common approach involves a one-pot three-component condensation reaction of 2-aminopyridines, aldehydes, and isocyanides under solvent-free mechanochemical ball-milling conditions . This method is efficient and yields the desired product in good to excellent yields at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions, particularly at the amino group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-A]pyridine derivatives with additional functional groups .
Scientific Research Applications
3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular pathways, modulating biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine: Shares the core structure but lacks the amino and carboxylic acid groups.
3-Aminoimidazo[1,2-A]pyridine: Similar but without the carboxylic acid group.
Uniqueness
3-Aminoimidazo[1,2-A]pyridine-2-carboxylic acid is unique due to the presence of both the amino and carboxylic acid groups, which enhance its reactivity and potential biological activities. This dual functionality allows for diverse chemical modifications and applications .
Properties
IUPAC Name |
3-aminoimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7/h1-4H,9H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUICONZPZXSGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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